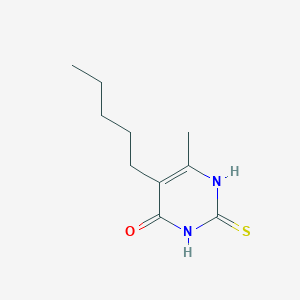

2-Mercapto-6-methyl-5-pentylpyrimidin-4-ol

Beschreibung

2-Mercapto-6-methyl-5-pentylpyrimidin-4-ol is a chemical compound with the molecular formula C10H16N2OS It is a derivative of pyrimidine, characterized by the presence of a mercapto group (-SH) at the 2-position, a methyl group at the 6-position, and a pentyl group at the 5-position

Eigenschaften

IUPAC Name |

6-methyl-5-pentyl-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2OS/c1-3-4-5-6-8-7(2)11-10(14)12-9(8)13/h3-6H2,1-2H3,(H2,11,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVZPDHKUUVROKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=C(NC(=S)NC1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Die industrielle Herstellung dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, beinhalten. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Zu den gängigen Techniken gehören:

Batchreaktoren: werden für kontrollierte Reaktionen mit präzisen Temperatur- und Druckbedingungen verwendet.

Kontinuierliche Strömungsreaktoren: werden für die großtechnische Produktion eingesetzt, um eine gleichbleibende Qualität und Effizienz zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-Mercapto-6-methyl-5-pentylpyrimidin-4-ol durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Mercaptogruppe kann oxidiert werden, um Disulfide oder Sulfonsäuren zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um Thiole oder andere reduzierte Derivate zu bilden.

Substitution: Der Pyrimidinring kann Substitutionsreaktionen mit verschiedenen Elektrophilen eingehen.

Gängige Reagenzien und Bedingungen

Oxidationsmittel: Wasserstoffperoxid (H2O2), Kaliumpermanganat (KMnO4).

Reduktionsmittel: Natriumborhydrid (NaBH4), Lithiumaluminiumhydrid (LiAlH4).

Substitutionsreagenzien: Alkylhalogenide, Säurechloride.

Hauptprodukte, die gebildet werden

Disulfide: werden durch Oxidation der Mercaptogruppe gebildet.

Thiole: werden durch Reduktionsreaktionen gebildet.

Substituierte Pyrimidine: werden durch Substitutionsreaktionen am Pyrimidinring gebildet.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 2-Mercapto-6-methyl-5-pentylpyrimidin-4-ol beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. Die Mercaptogruppe kann kovalente Bindungen mit Thiolgruppen in Proteinen eingehen und so deren Funktion beeinflussen. Die Verbindung kann auch mit Nukleinsäuren interagieren und die DNA- und RNA-Synthese beeinflussen. Diese Wechselwirkungen können zu verschiedenen biologischen Effekten führen, darunter antimikrobielle und antikanzerogene Aktivitäten.

Wirkmechanismus

The mechanism of action of 2-Mercapto-6-methyl-5-pentylpyrimidin-4-ol involves its interaction with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, affecting their function. The compound may also interact with nucleic acids, influencing DNA and RNA synthesis. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

4-Hydroxy-2-mercapto-6-methylpyrimidin: Ähnliche Struktur, aber mit einer Hydroxylgruppe an der 4-Position anstelle einer Pentylgruppe.

2-Mercapto-4-methylpyrimidin: Fehlt die Pentylgruppe und hat eine einfachere Struktur.

Einzigartigkeit

2-Mercapto-6-methyl-5-pentylpyrimidin-4-ol ist einzigartig durch das Vorhandensein der Pentylgruppe, die seine chemischen Eigenschaften und seine biologische Aktivität beeinflussen kann.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.